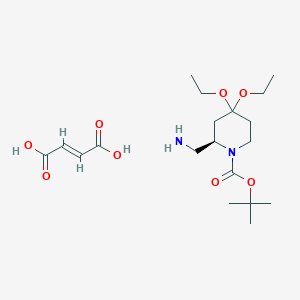
(2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected is a specialized chemical compound used in various scientific research and industrial applications. This compound is characterized by its unique structure, which includes an aminomethyl group and diethoxy substituents on a piperidine ring, protected by a tert-butoxycarbonyl (BOC) group. The fumarate salt form enhances its stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected typically involves multiple steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions.
Introduction of Aminomethyl Group: The aminomethyl group is introduced via reductive amination or other suitable methods.
Diethoxy Substitution: The diethoxy groups are added through alkylation reactions.
BOC Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base.
Fumarate Salt Formation: The final compound is converted to its fumarate salt form by reacting with fumaric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the diethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine oxides, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
(2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a reagent in protein modification.
Medicine: It plays a role in drug discovery and development, particularly in designing new therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The BOC protection ensures the compound’s stability during reactions, preventing unwanted side reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (3R)-3-(Aminomethyl)piperidine, N1-BOC protected
- 3-(Aminomethyl)pyrrolidine, N1-BOC protected
- 3-(Aminomethyl)azetidine, N1-BOC protected
Uniqueness
(2R)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected stands out due to its unique diethoxy substitution on the piperidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C19H34N2O8 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;tert-butyl (2R)-2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C15H30N2O4.C4H4O4/c1-6-19-15(20-7-2)8-9-17(12(10-15)11-16)13(18)21-14(3,4)5;5-3(6)1-2-4(7)8/h12H,6-11,16H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-;/m1./s1 |
Clave InChI |
RRYRIZUHIYXNAW-SNXORLAUSA-N |
SMILES isomérico |
CCOC1(CCN([C@H](C1)CN)C(=O)OC(C)(C)C)OCC.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCOC1(CCN(C(C1)CN)C(=O)OC(C)(C)C)OCC.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B12855715.png)
![2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B12855725.png)
![tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12855733.png)
![2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12855739.png)
![1,2-Butanediol, 3-[bis(phenylmethyl)amino]-4-phenyl-, (2S,3S)-](/img/structure/B12855741.png)

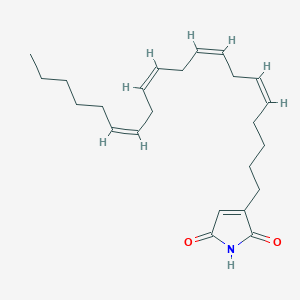
![3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12855766.png)

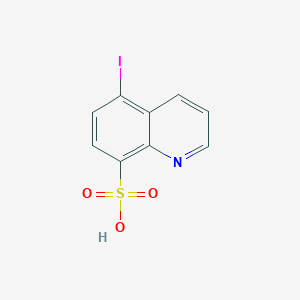
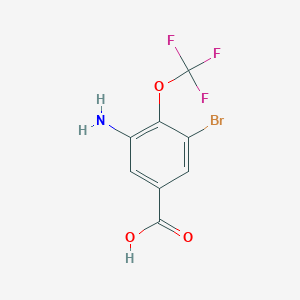
![N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12855787.png)
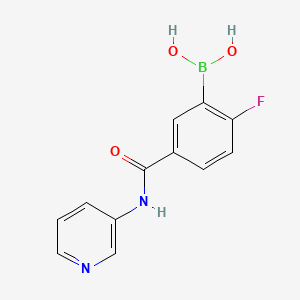
![2-(Chloromethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12855806.png)
